
Idalopirdine hydrochloride
描述
准备方法
LuAE58054 的制备涉及多种合成路线和反应条件。一种方法包括其盐酸盐晶体形式的合成,这对其稳定性和功效至关重要。 LuAE58054 盐酸盐晶体形式 A 的制备涉及特定的溶剂和反应条件,以实现所需的晶体结构 . 工业生产方法侧重于优化这些条件,以确保高产量和纯度。
化学反应分析
LuAE58054 会发生各种化学反应,包括:
氧化: 此反应会改变化合物的结构,可能会影响其功效。
还原: 此反应会改变化合物的官能团,影响其活性。
取代: 这些反应中常用的试剂包括卤素和其他亲核试剂,它们可以取代化合物中的特定原子或基团。这些反应形成的主要产物取决于所使用的具体条件和试剂
科学研究应用
Alzheimer's Disease
Idalopirdine has been investigated as an adjunctive therapy for patients with moderate Alzheimer's disease who are already receiving donepezil. In a phase II clinical trial (NCT01019421), idalopirdine was administered at a dosage of 90 mg per day. The results indicated a statistically significant improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) compared to placebo .
Key Findings:
- Cognitive Improvement: The treatment group showed a decrease in ADAS-cog scores by -0.77 points compared to an increase of +1.38 points in the placebo group (p=0.0040) .
- Safety Profile: Adverse events were reported but were generally manageable, with increased liver enzymes being the most notable .
Schizophrenia
Research has also explored idalopirdine's efficacy in treating cognitive impairments associated with schizophrenia. Preclinical studies have demonstrated its ability to enhance cognitive performance in animal models, suggesting potential benefits for patients suffering from this condition .
Pharmacological Studies
Idalopirdine's pharmacological profile has been extensively studied to understand its effects on brain activity and cognition:
- Functional Imaging Studies: Using BOLD fMRI, studies have shown that idalopirdine activates multiple brain regions involved in cognition when used alone and even more so when combined with donepezil . This indicates its potential to enhance cognitive networks beyond what is achieved with acetylcholinesterase inhibitors alone.
- Animal Models: In rat models, idalopirdine has been shown to improve cognitive performance and reduce caloric intake, suggesting applications beyond cognitive disorders to obesity management .
Safety and Efficacy
The safety of idalopirdine has been evaluated in several clinical trials. While some adverse effects were noted, such as increased liver enzymes and gastrointestinal issues, these were generally mild and transient . Ongoing studies continue to assess long-term safety and efficacy across diverse populations.
Summary Table of Key Findings
Application Area | Dosage | Key Findings | Study Type |
---|---|---|---|
Alzheimer's Disease | 90 mg/day | Significant cognitive improvement (ADAS-cog -0.77) | Phase II Trial |
Schizophrenia | Variable | Enhanced cognitive performance in animal models | Preclinical Studies |
Safety Profile | N/A | Manageable adverse events (increased liver enzymes) | Clinical Trials |
作用机制
LuAE58054 通过选择性拮抗 5-羟色胺 5-羟色胺 6 受体发挥作用。该受体主要在脑中表达,特别是在与认知功能相关的区域。 通过阻断该受体,LuAE58054 增强胆碱能、谷氨酸能、去甲肾上腺素能和多巴胺能神经传递,从而改善认知功能 .
相似化合物的比较
LuAE58054 与其他 5-羟色胺 5-羟色胺 6 受体拮抗剂相比具有独特之处,因为它具有很高的选择性和功效。类似的化合物包括:
SB-742457: 另一种用于认知增强的 5-羟色胺 5-羟色胺 6 受体拮抗剂。
PF-05212377: 具有类似受体亲和力和潜在治疗应用的化合物。
SUVN-502: 另一种选择性拮抗剂,目前正在进行认知障碍方面的研究
LuAE58054 因其广泛的临床试验以及在改善认知功能和减少体重方面的可喜结果而脱颖而出。
生物活性
Idalopirdine hydrochloride, also known as Lu AE58054, is a selective antagonist of the serotonin 6 receptor (5-HT6) and has been investigated primarily for its potential role in treating cognitive impairment associated with Alzheimer's disease (AD). This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant research findings and case studies.
Idalopirdine functions as a 5-HT6 receptor antagonist, which is significant due to the receptor's expression in brain regions critical for cognition, such as the hippocampus and frontal cortex. The blockade of 5-HT6 receptors is hypothesized to enhance acetylcholine release, thereby improving cognitive function. This mechanism underpins its use as an adjunct therapy with acetylcholinesterase inhibitors (AChEIs) like donepezil in Alzheimer's patients .
Pharmacokinetics
Idalopirdine exhibits good oral bioavailability and a favorable pharmacokinetic profile. In preclinical studies, it demonstrated robust efficacy in models of cognitive impairment. For instance, in rat models, idalopirdine enhanced the effects of donepezil on neuronal oscillations and extracellular acetylcholine levels in the hippocampus .
Phase II Studies
The efficacy of idalopirdine was evaluated in several clinical trials. The LADDER trial was a pivotal phase II study that randomized patients with moderate AD who were already on donepezil therapy. The results indicated that patients receiving idalopirdine showed a statistically significant improvement in cognitive function compared to placebo, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) after 24 weeks .
Study | Treatment Group | Change in ADAS-cog Score | p-value |
---|---|---|---|
LADDER | Idalopirdine 90 mg | -2.16 | 0.0040 |
STARSHINE | Idalopirdine 60 mg | +0.05 | Not significant |
STARBEAM | Idalopirdine 30 mg | +0.33 | Not significant |
Phase III Studies
Conversely, phase III trials (STAR series) reported disappointing results. These studies did not demonstrate statistically significant cognitive improvements compared to placebo despite similar dropout rates and adverse event profiles across treatment groups .
Safety Profile
The safety profile of idalopirdine has been generally acceptable across studies, with common treatment-related adverse events including nausea, vomiting, falls, and accidental overdoses. A notable finding was that approximately 5%-7% of patients discontinued treatment due to adverse events compared to 3%-5% in the placebo group . Importantly, no deaths were deemed related to the drug during clinical trials.
Adverse Event | Idalopirdine Group (%) | Placebo Group (%) |
---|---|---|
Accidental Overdose | 5-11 | 9-12 |
Falls | 4-6 | 3-6 |
Cholinergic Events (Nausea/Vomiting) | Up to 4 | Not specified |
Case Studies
- Cognitive Improvement : In a case study involving patients treated with idalopirdine alongside donepezil, significant cognitive improvements were noted over a 24-week period. Patients reported enhanced memory function and daily living activities .
- Adverse Events Monitoring : Another case highlighted the monitoring of liver enzyme levels among patients taking idalopirdine, revealing transient increases in transaminases but no serious liver damage or discontinuation due to these changes .
属性
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOQNPANAFXKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610494 | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467458-02-2 | |
Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467458-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idalopirdine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDALOPIRDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。